(R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid
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Overview
Description
Synthesis Analysis
The synthesis of tert-butoxycarbonyl derivatives of amino acids, which would include “®-2-((tert-Butoxycarbonyl)amino)octanedioic acid”, has been studied . The process involves the use of di-tert-butyl pyrocarbonate . The yield of the desired product can be optimized by adjusting the conditions of the reactions .Physical and Chemical Properties Analysis
“®-2-((tert-Butoxycarbonyl)amino)octanedioic acid” is expected to have properties similar to those of “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate”. The latter is a white to off-white solid that is stable at room temperature . It has a molecular weight of 207.23 .Scientific Research Applications
Synthesis of Aldehyde Building Blocks : Groth and Meldal (2001) demonstrated the synthesis of aldehyde building blocks, including compounds related to (R)-2-((tert-Butoxycarbonyl)amino)octanedioic acid, highlighting their potential use in solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).
Crystal and Molecular Structure Analysis : Cetina et al. (2003) conducted an X-ray analysis of a derivative of this compound, providing insights into its molecular structure and conformation (Cetina et al., 2003).
Efficient Synthesis Techniques : Kadyrov and Tok (2021) outlined a two-step synthesis of compounds closely related to this compound, starting from amino acids like d-ornithine (Kadyrov & Tok, 2021).
Geometric Changes in Derivatives : Wojewska et al. (2013) investigated the geometric changes around the nitrogen atom in derivatives of aspartic acid, which is structurally related to this compound (Wojewska et al., 2013).
Polymerization of Amino Acid-Based Monomers : Gao, Sanda, and Masuda (2003) explored the synthesis and polymerization of amino acid-derived acetylene monomers, including derivatives of this compound, revealing their potential in material science (Gao, Sanda, & Masuda, 2003).
Preparation of Amino Acid Pharmacophores : Kubryk and Hansen (2006) described the synthesis of (R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a derivative of this compound, as a part of the asymmetric hydrogenation of enamines for preparing beta-amino acid pharmacophores (Kubryk & Hansen, 2006).
Selective Deprotection of Boc Groups : Han, Tamaki, and Hruby (2001) explored the selective deprotection of tert-butoxycarbonyl (Boc) groups, which are integral to compounds like this compound, highlighting a method relevant to peptide chemistry (Han, Tamaki, & Hruby, 2001).
Mechanism of Action
Target of Action
Unfortunately, the specific targets of BOC-D-2-Aminosuberic Acid are not well-documented in the available literature. This compound is a derivative of aminosuberic acid, which is an amino acid. Amino acids are known to interact with a variety of targets in the body, including enzymes, receptors, and transport proteins. The specific targets of boc-d-2-aminosuberic acid remain to be identified .
Mode of Action
The mode of action of BOC-D-2-Aminosuberic Acid is also not well-documented. As a derivative of aminosuberic acid, it may interact with its targets in a similar manner to other amino acids. This could involve binding to active sites on enzymes or receptors, or being transported across cell membranes. The addition of the BOC (tert-butoxycarbonyl) group may alter the compound’s interactions with its targets .
Pharmacokinetics
The pharmacokinetics of BOC-D-2-Aminosuberic Acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. As an amino acid derivative, it may be absorbed in the gut and distributed throughout the body via the bloodstream. The BOC group may influence its metabolism and excretion .
Result of Action
As an amino acid derivative, it could potentially be involved in protein synthesis or metabolism, which could have a variety of effects at the molecular and cellular levels .
Action Environment
The action of BOC-D-2-Aminosuberic Acid could potentially be influenced by a variety of environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature. The BOC group may also influence the compound’s stability .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLJRPOVUCTFZ-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512184 |
Source
|
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75113-71-2 |
Source
|
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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